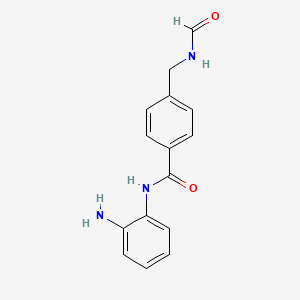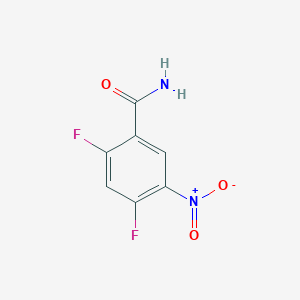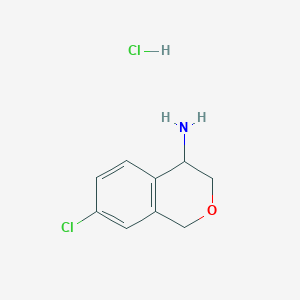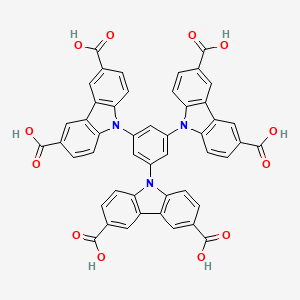
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドは、医薬品化学や医薬品など、さまざまな分野で潜在的な用途を持つ合成有機化合物です。この化合物は、ベンズアミドコアにアミノフェニル基とホルミドメチル基が付加されていることを特徴としています。
準備方法
合成経路と反応条件
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドの合成は、複数段階のプロセスによって達成できます。1つの効率的な方法は、N-(2-アミノフェニル)ベンズアミドとフェニルイソシアネートを反応させることです。 この反応は、逐次的な求核性/分子内付加プロセスを経て進行し、その後転アミド化されます 。反応条件には通常、適切な溶媒の使用と、目的の生成物の生成を確実にするための制御された温度が含まれます。
工業生産方法
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドの工業生産には、同様の合成経路が使用される可能性がありますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、費用対効果とスケーラビリティを考慮して行われます。連続フローリアクターと自動化システムの使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化誘導体を生成します。
還元: 還元反応は、この化合物をその還元形に変換できます。これは、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が他の基に置き換わる置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: ハロゲンや求核試薬などの試薬は、置換反応で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における中間体として使用されます。
生物学: これは、生物学的プロセスと相互作用を研究するためのツールとして役立ちます。
医学: この化合物は、特に特定の経路を標的とする薬物の開発における、治療の可能性があります。
科学的研究の応用
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素を阻害したり、受容体に結合したりすることで、生物学的経路を調節する可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
N-(2-アミノフェニル)ベンズアミド: N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドの合成における前駆体。
フェニルイソシアネート: N-(2-アミノフェニル)ベンズアミドから第二級アミドを合成するために使用されます.
ユニークさ
N-(2-アミノフェニル)-4-(ホルミドメチル)ベンズアミドは、その独特の構造によりユニークであり、独自の化学的および生物学的特性を与えています
類似化合物との比較
Similar Compounds
N-(2-Aminophenyl)benzamide: A precursor in the synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide.
Phenyl isocyanate: Used in the synthesis of secondary amides from N-(2-aminophenyl)benzamide.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-(formamidomethyl)benzamide |
InChI |
InChI=1S/C15H15N3O2/c16-13-3-1-2-4-14(13)18-15(20)12-7-5-11(6-8-12)9-17-10-19/h1-8,10H,9,16H2,(H,17,19)(H,18,20) |
InChIキー |
OFOGHZPFHGXYQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)




![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12501166.png)

![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)
